molecular formula C4H5Cl2NS B581754 5-Chlorothiophen-3-amine hydrochloride CAS No. 1408076-06-1

5-Chlorothiophen-3-amine hydrochloride

Cat. No.: B581754
CAS No.: 1408076-06-1
M. Wt: 170.051
InChI Key: PANGNYJHBNJBFY-UHFFFAOYSA-N
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Description

5-Chlorothiophen-3-amine hydrochloride is a chemical compound with the molecular formula C4H5Cl2NS. It is a white crystalline powder that is soluble in water and organic solvents. This compound belongs to the class of thiophene derivatives and has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chlorothiophen-3-amine hydrochloride typically involves the chlorination of thiophene followed by amination. One common method includes the reaction of 3-aminothiophene with thionyl chloride to introduce the chlorine atom at the 5-position. The reaction is carried out under controlled conditions to ensure the selective chlorination of the thiophene ring.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination and amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Chlorothiophen-3-amine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction Reactions: The compound can be reduced to form thiol derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydroxide and potassium tert-butoxide.

    Oxidation Reactions: Reagents such as hydrogen peroxide and m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride and sodium borohydride are employed.

Major Products Formed

    Substitution Reactions: Products include various substituted thiophenes.

    Oxidation Reactions: Products include thiophene sulfoxides and sulfones.

    Reduction Reactions: Products include thiol derivatives.

Scientific Research Applications

5-Chlorothiophen-3-amine hydrochloride is utilized in various scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in the study of enzyme interactions and protein binding.

    Medicine: The compound is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chlorothiophen-3-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    3-Aminothiophene: Lacks the chlorine atom at the 5-position.

    5-Bromothiophen-3-amine: Contains a bromine atom instead of chlorine.

    5-Fluorothiophen-3-amine: Contains a fluorine atom instead of chlorine.

Uniqueness

5-Chlorothiophen-3-amine hydrochloride is unique due to the presence of the chlorine atom at the 5-position, which can significantly influence its reactivity and interaction with other molecules. This unique structure allows for specific applications and reactions that may not be possible with other similar compounds .

Biological Activity

5-Chlorothiophen-3-amine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound is characterized by a thiophene ring with a chlorine atom at the 5-position and an amino group at the 3-position. Its molecular formula is C4H4ClNHClC_4H_4ClN\cdot HCl. The presence of these functional groups contributes to its chemical reactivity and biological activity, making it a valuable building block in synthetic organic chemistry.

The biological activity of this compound primarily involves its interaction with various enzymes and proteins. It can modulate enzyme activity, potentially acting as an inhibitor or activator depending on the target. Notably, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and the biotransformation of xenobiotics.

Key Mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific kinases involved in cell signaling pathways.
  • Protein Binding : It may bind to proteins such as albumin, influencing their distribution and function within biological systems.
  • Gene Expression Modulation : By interacting with transcription factors, it can alter the expression of genes related to oxidative stress and inflammation.

Antimicrobial Properties

This compound has demonstrated significant antibacterial and antifungal activities. Studies indicate that it disrupts cellular processes in microorganisms, leading to growth inhibition. This property positions it as a potential candidate for developing new antimicrobial agents.

Cytotoxic Effects

Research has indicated that at higher concentrations, this compound exhibits cytotoxic effects on various cell lines. For instance, it has been associated with liver toxicity and oxidative stress in animal models, suggesting careful consideration of dosage for therapeutic applications.

Comparative Analysis with Similar Compounds

CompoundStructure CharacteristicsBiological Activity
5-Chlorothiophen-3-amine Chlorine at 5-position; amino group at 3-positionAntibacterial, antifungal, cytotoxic
3-Aminothiophene Lacks chlorine at the 5-positionLimited biological activity
5-Bromothiophen-3-amine Bromine instead of chlorineSimilar activity but less potent
5-Fluorothiophen-3-amine Fluorine instead of chlorineVaries; potential for different targets

The unique chlorine substitution in this compound enhances its reactivity and interaction profile compared to other thiophene derivatives, which may lack similar biological potency.

Case Studies

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of this compound against common bacterial strains such as E. coli and Staphylococcus aureus. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL against E. coli, indicating strong antibacterial properties.
  • Cytotoxicity Assessment : In a laboratory setting, varying doses of the compound were administered to liver cell lines. Higher doses (above 100 µM) resulted in significant cell death and increased markers for oxidative stress, suggesting a dose-dependent cytotoxic effect.

Properties

IUPAC Name

5-chlorothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4ClNS.ClH/c5-4-1-3(6)2-7-4;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PANGNYJHBNJBFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5Cl2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1408076-06-1
Record name 3-Thiophenamine, 5-chloro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1408076-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-chlorothiophen-3-amine hydrochloride
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